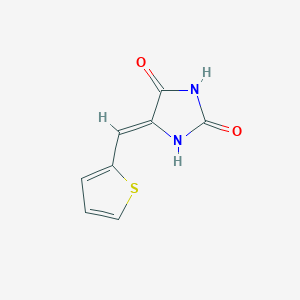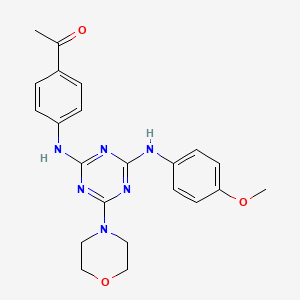
N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide” is a compound with the molecular formula C14H21N3O4. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide” is characterized by a pyrrolidine ring, a cyclohexyl group, and a 2,4-dioxooxazolidin-3-yl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antibacterial Agents
The pyrrolidine scaffold serves as a versatile template for designing antibacterial agents. Researchers have synthesized derivatives of N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide and evaluated their antibacterial activity. Structure–activity relationship (SAR) studies revealed that substituents on the pyrrolidine ring significantly influence potency. For instance, compounds with N′-Ph (phenyl) substituents exhibited enhanced antibacterial activity compared to N′-Et (ethyl) or N′-H (hydrogen) derivatives .
Chemical Biology Probes
Pyrrolidine-based compounds often serve as chemical biology probes to study biological processes. By modifying the N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide scaffold, researchers can create selective probes for investigating protein–ligand interactions, cellular pathways, and drug targets.
Future Directions
Pyrrolidine derivatives, including “N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide”, hold promise for the development of new biologically active compounds . Future research could focus on exploring the biological activities of this compound and its potential applications in drug discovery.
Mechanism of Action
Target of Action
Pyrrolidine carboxamides, a class of compounds to which this compound belongs, have been recognized as potent direct enoyl-acyl carrier protein reductase inhibitors .
Mode of Action
It is known that pyrrolidine carboxamides inhibit the function of enoyl-acyl carrier protein reductase, a key enzyme in the biosynthesis of mycolic acids .
Biochemical Pathways
By inhibiting enoyl-acyl carrier protein reductase, it likely disrupts the biosynthesis of mycolic acids, essential components of the cell wall in mycobacteria .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
By inhibiting the function of enoyl-acyl carrier protein reductase, it likely disrupts the biosynthesis of mycolic acids, leading to potential antitubercular activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
N-cyclohexyl-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c18-12-9-21-14(20)17(12)11-6-7-16(8-11)13(19)15-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYHLBNDCGXDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2720389.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2720391.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)
![2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide](/img/structure/B2720397.png)


methanone](/img/structure/B2720404.png)


![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)

![7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2720412.png)